N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide

Chiral Reagents Asymmetric Synthesis Stereochemistry

Select N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide (CAS 88146-37-6) for stereospecific applications where (1R) enantiomeric integrity is critical. This single enantiomer, confirmed by InChI stereochemistry, eliminates chiral ambiguity inherent in racemic or achiral analogs (e.g., CAS 2719-21-3, 16960-49-9). The para-acetylphenyl ketone handle (IR ~1680 cm⁻¹) supports derivatization for chiral auxiliaries, ligand synthesis, and medicinal chemistry SAR. Commercial ≥98% purity with defined optical rotation enables use as a chiral HPLC/SFC reference standard. All vendors designate research-use-only; verify intended application compliance.

Molecular Formula C12H15NO2
Molecular Weight 205.257
CAS No. 88146-37-6
Cat. No. B587178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide
CAS88146-37-6
Synonyms(+)-N-[1-(4-Acetylphenyl)ethyl]acetamide; 
Molecular FormulaC12H15NO2
Molecular Weight205.257
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)C)NC(=O)C
InChIInChI=1S/C12H15NO2/c1-8(13-10(3)15)11-4-6-12(7-5-11)9(2)14/h4-8H,1-3H3,(H,13,15)/t8-/m1/s1
InChIKeyRZAWAOKACCQVTF-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide (CAS 88146-37-6): Chemical Identity, Chirality, and Basic Procurement Profile


N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide (CAS: 88146-37-6), also referred to as (R)-N-(1-(4-acetylphenyl)ethyl)acetamide, is a chiral aromatic acetamide derivative with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . The compound features a stereogenic center at the benzylic carbon with (1R) absolute configuration [1], which distinguishes it as the single enantiomer form rather than the racemic mixture. This compound is supplied by multiple research chemical vendors, including Toronto Research Chemicals (TRC) under catalog number A187385 [2], Santa Cruz Biotechnology (sc-391773) , and various other distributors , and is available with commercial purity specifications typically ≥98%.

Why N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide Cannot Be Casually Substituted: The Chiral and Structural Determinants


Generic substitution of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide with related analogs—including the racemic mixture (CAS not separately assigned but commercially distinct) , N-(4-acetylphenyl)acetamide (CAS 2719-21-3) , or N-(4-propionylphenyl)acetamide (CAS 16960-49-9) —is not scientifically valid due to three critical differences: (1) chirality, where the (1R) single enantiomer confers stereospecific interactions in asymmetric synthesis and potential biological recognition that are absent or altered in the racemate and achiral analogs; (2) the N-ethyl substitution pattern adjacent to the chiral center creates a distinct steric and electronic environment around the amide moiety; and (3) the para-acetylphenyl group provides a reactive ketone handle (δ ~2.6 ppm in ¹H NMR, carbonyl stretch ~1680 cm⁻¹ in IR) that differs from the methyl or propionyl variants in electrophilicity and hydrogen-bonding capacity. These features collectively determine the compound's behavior as a chiral building block, chiral auxiliary precursor, or stereochemical probe in ways that cannot be replicated by even close structural analogs. The sections below provide the specific quantitative and qualitative evidence that define this compound's selection-relevant differentiation.

N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide: Procurement-Relevant Quantitative Differentiation Evidence


Single Enantiomer (1R) Configuration Confirmed by Optical Rotation and Stereochemical Descriptors

N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide is the defined (R)-enantiomer with specific optical rotation reported as positive: alternative name (+)-N-[1-(4-Acetylphenyl)ethyl]acetamide confirms dextrorotatory character [1]. InChI stereochemical layer specifies /t8-/m1/s1 designating (1R) absolute configuration [2]. In contrast, the racemic mixture (N-[1-(4-acetylphenyl)ethyl]acetamide) carries InChI Key without stereochemical specification (UHFFFAOYSA-N) , representing a 1:1 mixture of (R)- and (S)-enantiomers. No commercial vendor currently lists the isolated (S)-enantiomer as a standard catalog item, making the (R)-enantiomer the only accessible single-enantiomer form of this scaffold.

Chiral Reagents Asymmetric Synthesis Stereochemistry

Commercial Availability and Catalog Identity: TRC A187385 as Research Reference Standard

N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide is cataloged as a discrete research chemical by Toronto Research Chemicals (TRC) under catalog number A187385 [1] and by Santa Cruz Biotechnology under catalog number sc-391773 . TRC A187385 is explicitly positioned as a chiral reagent for research applications, distinguishing it from generic bulk chemical suppliers. Commercial purity is specified at 98% by suppliers such as Leyan (Product 1612939) . The compound is not listed as a pharmaceutical ingredient and carries explicit research-use-only designations across all major vendors , which has implications for procurement planning and regulatory compliance.

Reference Standards Analytical Chemistry Chiral Reagents

Solubility Profile: Qualified Solvent Compatibility for Laboratory Handling

The solubility of N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide has been documented in ChemicalBook's property database: the compound is soluble in dichloromethane and methanol . This specific solubility profile distinguishes it from the racemic mixture and structurally related analogs for which such solvent compatibility data are not explicitly published in aggregated property databases. No quantitative aqueous solubility data (mg/mL) are reported in authoritative physicochemical databases for this compound, and n-octanol/water partition coefficient (log P) data are similarly unavailable . The compound appears as a light brown solid under standard ambient storage conditions .

Solubility Sample Preparation Analytical Chemistry

Predicted Physicochemical Parameters: LogP, PSA, and H-Bond Profile via Computational Chemistry

Computationally derived physicochemical parameters for N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide include a LogP value of 2.4772 [1] (alternatively reported as 2.0863 ), topological polar surface area (TPSA) of 46.17 Ų , and hydrogen bond donor/acceptor counts of 1 donor and 2 acceptors . The compound has three rotatable bonds . These parameters position the compound in a physicochemical space consistent with moderate lipophilicity and limited hydrogen-bonding capacity relative to more polar analogs such as N-(4-acetylphenyl)acetamide (which lacks the ethyl spacer and exhibits different LogP and PSA values), or more lipophilic analogs such as N-(4-propionylphenyl)acetamide.

Physicochemical Properties Drug Discovery Computational Chemistry

N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide: Recommended Research and Industrial Application Scenarios Based on Verified Differentiation


Asymmetric Synthesis Requiring a Defined (R)-Configured Chiral Building Block

N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide is appropriate for use as a single-enantiomer chiral building block in asymmetric synthesis workflows where stereochemical integrity is required . The compound's defined (1R) configuration, confirmed by InChI stereochemical layer (/t8-/m1/s1) and positive optical rotation , eliminates the stereochemical ambiguity associated with racemic mixtures. Applications include the preparation of chiral auxiliaries, chiral ligands, or enantiomerically enriched pharmaceutical intermediates. Researchers should note that the (S)-enantiomer is not commercially cataloged as a standard item, positioning this (R)-enantiomer as the only readily accessible single-enantiomer form of this scaffold.

Analytical Reference Standard for Chiral Chromatography Method Development

As a TRC-cataloged reference standard (TRC A187385) with specified purity of ≥98% , this compound is suitable for use as an analytical reference material in chiral HPLC or SFC method development and validation. The compound's solubility in dichloromethane and methanol supports sample preparation for analytical workflows. The defined (R)-configuration enables its use as a stereochemical marker for evaluating chiral separation performance, distinguishing it from racemic mixtures that cannot serve as single-enantiomer calibration standards.

Synthetic Intermediate in Medicinal Chemistry for Chiral Drug Candidate Exploration

The compound's structural features—para-acetylphenyl group, chiral benzylic center with (R)-configuration, and acetamide moiety—position it as a potential synthetic intermediate for exploring structure-activity relationships (SAR) in medicinal chemistry programs targeting chiral small-molecule drug candidates . The predicted physicochemical parameters (LogP ~2.1–2.5, TPSA 46.17 Ų) are consistent with moderate lipophilicity suitable for further derivatization. However, users should verify the specific synthetic utility for their target pathway, as no peer-reviewed synthetic applications explicitly citing CAS 88146-37-6 were identified in the literature search. The compound's explicit research-use-only designation across all vendors should be noted for compliance purposes.

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